![molecular formula C15H16N4 B2760869 2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile CAS No. 1164507-45-2](/img/structure/B2760869.png)
2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
One notable application is in the diagnosis of Alzheimer's Disease (AD) through the use of derivatives for positron emission tomography (PET) imaging. A hydrophobic radiofluorinated derivative was utilized to localize and monitor the development of neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of living AD patients. This technique, which involves the noninvasive monitoring of AP and NFT development, is expected to aid in the diagnostic assessment and treatment monitoring of AD patients (Shoghi-Jadid et al., 2002).
Heterocyclic Chemistry
The compound has also been implicated in heterocyclic chemistry research, particularly in the synthesis of various derivatives through reactions with dimethylformamide and phosphorus oxychloride. These reactions have led to the creation of structures with potential applications in materials science and pharmaceuticals (Mittelbach & Junek, 1982).
Chromene Derivatives Synthesis
Another study revisited the condensation of salicylic aldehydes with malononitrile, leading to the synthesis of new dimeric chromene derivatives. These compounds demonstrated significant bioactivity, including the inhibition of growth in fungi and reduction in the production of ochratoxin A by Aspergillus species (Costa et al., 2008).
Two-Photon Absorption Properties
Research into the photophysical characteristics of malononitrile derivatives revealed strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values. These findings indicate potential applications in optical materials and photonics (Zhao et al., 2007).
Nonlinear Optical Materials
The synthesis and study of malononitrile derivatives for use as nonlinear optical materials have been reported. Despite crystallizing in a centrosymmetric space group, which excludes their application in the crystalline state, these compounds exhibit solvatochromic behavior with potential implications for optical device applications (Bogdanov et al., 2019).
Propiedades
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-methylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-12-5-4-6-14(9-12)18-8-7-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAOQFRVCSSLJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=C(C#N)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=C(C#N)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

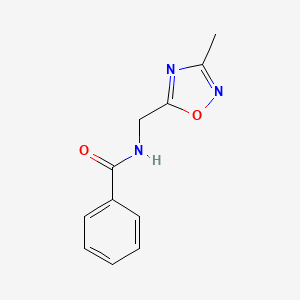
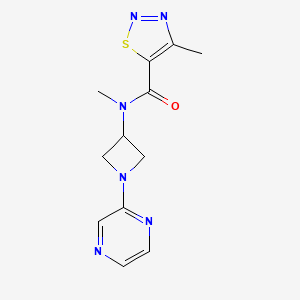
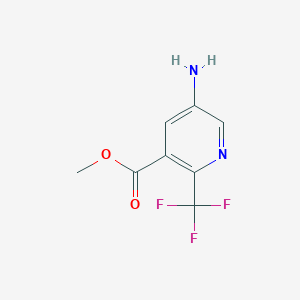
![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
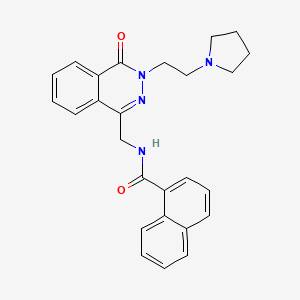
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)
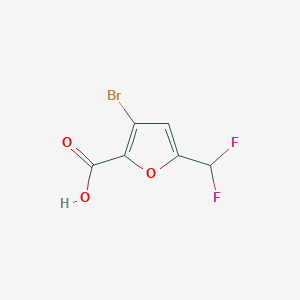

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)
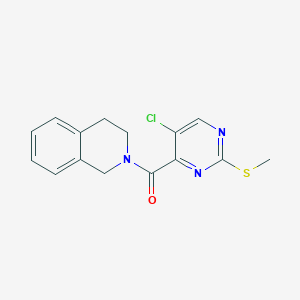
![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)